8-Methoxyquinoline
Overview
Description
8-Methoxyquinoline, also known as methyl 8-quinolyl ether, is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is substituted at the 8th position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
8-Methoxyquinoline is a derivative of 8-Hydroxyquinoline (8-HQ), which is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s known that 8-hq derivatives interact with their targets, leading to various biological effects
Biochemical Pathways
8-HQ derivatives are known to have antimicrobial, anticancer, and antifungal activities , suggesting they may interact with a variety of biochemical pathways related to these biological processes.
Pharmacokinetics
Its bioavailability was high to moderate (91–52%) in all species studied . These findings may provide some insights into the potential pharmacokinetic properties of this compound, but direct studies on this compound are needed for accurate information.
Result of Action
8-HQ derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Biochemical Analysis
Biochemical Properties
8-Methoxyquinoline plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it forms complexes with transition metal ions such as zinc, copper, and iron, which can influence enzymatic activities and protein functions . These interactions often involve chelation, where this compound binds to metal ions, affecting their availability and reactivity in biological systems .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit proteasomal activity in tumor cells, leading to growth suppression and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of metal-dependent enzymes and proteins . Additionally, this compound can induce autophagy in certain cancer cells, further contributing to its antiproliferative effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate specific enzymes . For example, its interaction with zinc ions enhances fluorescence, making it useful as a fluorescent probe in biological studies . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may diminish over time . In vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s ability to chelate metal ions also plays a role in its metabolic activity, as it can affect the availability of essential cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for metal ions and other biomolecules . Studies have shown that this compound can accumulate in specific tissues, such as tumors, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, mitochondria, or lysosomes, where it interacts with metal ions and enzymes . This localization is essential for its role in modulating cellular processes and influencing cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline can be synthesized through several methods. One common approach involves the alkylation of 8-hydroxyquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into 8-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Scientific Research Applications
8-Methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.
Medicine: Derivatives of this compound exhibit antimicrobial, anticancer, and antimalarial activities.
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.
6-Methoxyquinoline: Another methoxy-substituted quinoline, differing in the position of the methoxy group.
8-Aminoquinoline: Contains an amino group at the 8th position and is known for its antimalarial properties.
Uniqueness: 8-Methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKGGEBOALGXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239656 | |
Record name | Methyl 8-quinolyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-33-0 | |
Record name | 8-Methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 8-quinolyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 8-quinolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-METHOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y56U1UNUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.